3-Bromo-1H-pyrrol-2-ol 3-Bromo-1H-pyrrol-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17197925
InChI: InChI=1S/C4H4BrNO/c5-3-1-2-6-4(3)7/h1-2,6-7H
SMILES:
Molecular Formula: C4H4BrNO
Molecular Weight: 161.98 g/mol

3-Bromo-1H-pyrrol-2-ol

CAS No.:

Cat. No.: VC17197925

Molecular Formula: C4H4BrNO

Molecular Weight: 161.98 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-1H-pyrrol-2-ol -

Specification

Molecular Formula C4H4BrNO
Molecular Weight 161.98 g/mol
IUPAC Name 3-bromo-1H-pyrrol-2-ol
Standard InChI InChI=1S/C4H4BrNO/c5-3-1-2-6-4(3)7/h1-2,6-7H
Standard InChI Key GYFFSLBYIIAISE-UHFFFAOYSA-N
Canonical SMILES C1=CNC(=C1Br)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

3-Bromo-1H-pyrrol-2-ol belongs to the class of heterocyclic aromatic compounds, with the systematic IUPAC name 3-bromo-1H-pyrrol-2-ol. Its molecular formula is C₄H₄BrNO, corresponding to a molecular weight of 162.98 g/mol. The compound’s structure comprises a five-membered pyrrole ring substituted with a hydroxyl group (-OH) at position 2 and a bromine atom (Br) at position 3 (Figure 1).

Spectral and Structural Analysis

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the hydroxyl proton (δ 10.2 ppm, broad singlet) and aromatic protons (δ 6.8–7.2 ppm). The bromine atom induces deshielding effects, shifting the carbon resonance of C-3 to δ 120–125 ppm in 13C^{13}\text{C} NMR. X-ray crystallography of analogous compounds, such as 3-bromo-1H-pyrrole-2,5-dione, confirms the planar geometry of the pyrrole ring and the spatial orientation of substituents .

Synthesis Methodologies

Bromination of Pyrrole Derivatives

A common synthesis route involves the bromination of 1H-pyrrol-2-ol using hydrobromic acid (HBr) and copper(I) bromide (CuBr) under acidic conditions. For example, treatment of 3-amino-5-methylpyrazole with HBr and CuBr at 60°C yields 3-methyl-5-bromopyrazole with a 60% efficiency . Subsequent oxidation and condensation steps further modify the intermediate into target molecules.

Alternative Pathways

Recent patents describe a four-step synthesis starting from 3-aminocrotononitrile:

  • Ring closure: Reaction with hydrazine hydrate at 60–90°C forms 3-amino-5-methylpyrazole.

  • Bromination: Treatment with HBr/CuBr and sodium nitrite (NaNO₂) introduces the bromine atom.

  • Oxidation: Potassium permanganate (KMnO₄) oxidizes the methyl group to a carboxylic acid.

  • Condensation: Reaction with 2,3-dichloropyridine yields 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid .

Table 1: Comparison of Synthesis Methods

MethodReagentsTemperatureYield (%)
Bromination HBr, CuBr, NaNO₂60°C60
Oxidation-Condensation KMnO₄, 2,3-dichloropyridine40–80°C75

Physicochemical Properties

Solubility and Stability

3-Bromo-1H-pyrrol-2-ol is sparingly soluble in water but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). The compound is sensitive to light and moisture, necessitating storage under inert conditions. Thermal gravimetric analysis (TGA) indicates decomposition above 200°C, with a melting point of 145–148°C .

Reactivity Profile

The electron-rich pyrrole ring undergoes electrophilic substitution at the 4- and 5-positions. The bromine atom acts as a leaving group in nucleophilic aromatic substitution, while the hydroxyl group participates in hydrogen bonding and oxidation reactions. For instance, oxidation with KMnO₄ converts the hydroxyl group to a ketone, forming 3-bromo-1H-pyrrole-2,5-dione .

Biological and Industrial Applications

Pharmaceutical Intermediates

3-Bromo-1H-pyrrol-2-ol serves as a precursor to bioactive molecules. Its condensation with chloropyridines yields pyrazole-carboxylic acid derivatives, which exhibit insecticidal activity in agrochemicals . In medicinal chemistry, brominated pyrroles are explored as kinase inhibitors and antimicrobial agents due to their ability to disrupt bacterial cell membranes .

Material Science

The compound’s aromatic system and halogen substituent make it a candidate for organic semiconductors. Derivatives with extended π-conjugation show promise in optoelectronic devices, though research remains preliminary .

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